Cas no 1213355-52-2 (methyl (3S)-3-amino-3-(2-chloro-3,4-dimethoxyphenyl)propanoate)
methyl (3S)-3-amino-3-(2-chloro-3,4-dimethoxyphenyl)propanoate Chemical and Physical Properties
Names and Identifiers
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- AKOS017378606
- EN300-1162645
- 1213355-52-2
- methyl (3S)-3-amino-3-(2-chloro-3,4-dimethoxyphenyl)propanoate
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- Inchi: 1S/C12H16ClNO4/c1-16-9-5-4-7(11(13)12(9)18-3)8(14)6-10(15)17-2/h4-5,8H,6,14H2,1-3H3/t8-/m0/s1
- InChI Key: NSMVXBYAMYCRPT-QMMMGPOBSA-N
- SMILES: ClC1C(=C(C=CC=1[C@H](CC(=O)OC)N)OC)OC
Computed Properties
- Exact Mass: 273.0767857g/mol
- Monoisotopic Mass: 273.0767857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 70.8Ų
methyl (3S)-3-amino-3-(2-chloro-3,4-dimethoxyphenyl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1162645-1.0g |
methyl (3S)-3-amino-3-(2-chloro-3,4-dimethoxyphenyl)propanoate |
1213355-52-2 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1162645-50mg |
methyl (3S)-3-amino-3-(2-chloro-3,4-dimethoxyphenyl)propanoate |
1213355-52-2 | 50mg |
$587.0 | 2023-10-03 | ||
| Enamine | EN300-1162645-100mg |
methyl (3S)-3-amino-3-(2-chloro-3,4-dimethoxyphenyl)propanoate |
1213355-52-2 | 100mg |
$615.0 | 2023-10-03 | ||
| Enamine | EN300-1162645-250mg |
methyl (3S)-3-amino-3-(2-chloro-3,4-dimethoxyphenyl)propanoate |
1213355-52-2 | 250mg |
$642.0 | 2023-10-03 | ||
| Enamine | EN300-1162645-500mg |
methyl (3S)-3-amino-3-(2-chloro-3,4-dimethoxyphenyl)propanoate |
1213355-52-2 | 500mg |
$671.0 | 2023-10-03 | ||
| Enamine | EN300-1162645-1000mg |
methyl (3S)-3-amino-3-(2-chloro-3,4-dimethoxyphenyl)propanoate |
1213355-52-2 | 1000mg |
$699.0 | 2023-10-03 | ||
| Enamine | EN300-1162645-2500mg |
methyl (3S)-3-amino-3-(2-chloro-3,4-dimethoxyphenyl)propanoate |
1213355-52-2 | 2500mg |
$1370.0 | 2023-10-03 | ||
| Enamine | EN300-1162645-5000mg |
methyl (3S)-3-amino-3-(2-chloro-3,4-dimethoxyphenyl)propanoate |
1213355-52-2 | 5000mg |
$2028.0 | 2023-10-03 | ||
| Enamine | EN300-1162645-10000mg |
methyl (3S)-3-amino-3-(2-chloro-3,4-dimethoxyphenyl)propanoate |
1213355-52-2 | 10000mg |
$3007.0 | 2023-10-03 |
methyl (3S)-3-amino-3-(2-chloro-3,4-dimethoxyphenyl)propanoate Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on methyl (3S)-3-amino-3-(2-chloro-3,4-dimethoxyphenyl)propanoate
Methyl (3S)-3-amino-3-(2-chloro-3,4-dimethoxyphenyl)propanoate (CAS No. 1213355-52-2): A Comprehensive Overview
Methyl (3S)-3-amino-3-(2-chloro-3,4-dimethoxyphenyl)propanoate, identified by its CAS number 1213355-52-2, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its complex structural features, has garnered attention due to its potential applications in drug development and synthetic biology. The unique stereochemistry and functional groups present in this compound make it a valuable candidate for further investigation and utilization in various scientific endeavors.
The structural framework of Methyl (3S)-3-amino-3-(2-chloro-3,4-dimethoxyphenyl)propanoate consists of a propanoate ester moiety linked to an amino group, with the chiral center located at the third carbon atom. This stereochemical configuration is crucial for its biological activity and interactions with biological targets. The presence of a 2-chloro-3,4-dimethoxyphenyl group further enhances its molecular complexity, contributing to its potential pharmacological properties.
In recent years, there has been a growing interest in the development of novel compounds with specific biological activities. Methyl (3S)-3-amino-3-(2-chloro-3,4-dimethoxyphenyl)propanoate has been studied for its potential role in modulating various biological pathways. Research indicates that this compound may exhibit properties relevant to neurological disorders, inflammatory responses, and metabolic diseases. The dimethoxyphenyl group, in particular, has been associated with significant pharmacological effects in several therapeutic contexts.
One of the most compelling aspects of Methyl (3S)-3-amino-3-(2-chloro-3,4-dimethoxyphenyl)propanoate is its stereochemical purity. The (S)-configuration at the chiral center is critical for its biological activity and ensures that the compound interacts specifically with target enzymes and receptors. This specificity is often a key factor in the development of effective drugs, as it minimizes off-target effects and enhances therapeutic efficacy.
Recent advancements in synthetic chemistry have enabled the efficient preparation of Methyl (3S)-3-amino-3-(2-chloro-3,4-dimethoxyphenyl)propanoate on an industrial scale. These synthetic methodologies have improved yield and purity, making it more feasible for large-scale applications in drug discovery and development. The ability to produce this compound reliably and cost-effectively is essential for its integration into pharmaceutical pipelines.
The pharmacological profile of Methyl (3S)-3-amino-3-(2-chloro-3,4-dimethoxyphenyl)propanoate has been explored through both in vitro and in vivo studies. These investigations have revealed potential therapeutic applications across multiple disease areas. For instance, studies suggest that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, its anti-inflammatory effects have been observed in preclinical models, indicating its potential use in managing chronic inflammatory conditions.
The interaction between Methyl (3S)-3-amino-3-(2-chloro-3,4-dimethoxyphenyl)propanoate and biological targets has been further elucidated through computational modeling and structural biology techniques. These studies have provided insights into how the compound binds to its receptors and enzymes, offering a detailed understanding of its mechanism of action. This knowledge is crucial for optimizing the compound's properties and developing derivatives with enhanced efficacy and reduced side effects.
In conclusion, Methyl (3S)-3-amino-3-(2-chloro-3,4-dimethoxyphenyl)propanoate (CAS No. 1213355-52-2) represents a significant advancement in pharmaceutical chemistry. Its complex structure, stereochemical purity, and potential biological activities make it a promising candidate for further research and development. As scientific understanding continues to evolve, this compound is likely to play an increasingly important role in the discovery and treatment of various diseases.
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